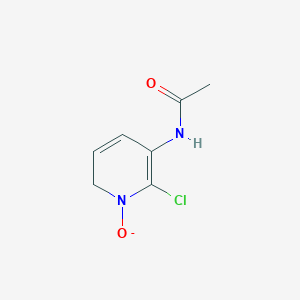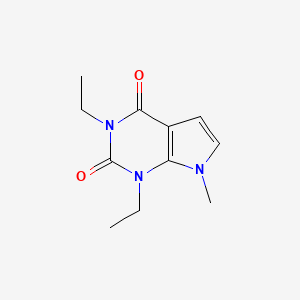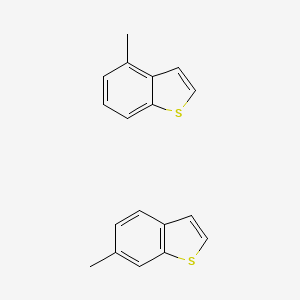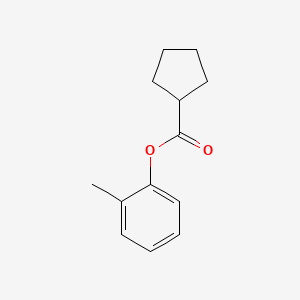
Cerium,tris(h5-2,4-cyclopentadien-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium,tris(h5-2,4-cyclopentadien-1-yl)- is a useful research compound. Its molecular formula is C15H15Ce and its molecular weight is 335.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cerium,tris(h5-2,4-cyclopentadien-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cerium,tris(h5-2,4-cyclopentadien-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Reduction Method: This method involves the reaction of cerium chloride with an excess of cyclopentadiene in an organic solvent. The reaction typically occurs under an inert atmosphere to prevent oxidation[][1].
Indirect Method: This method first prepares sodium or potassium cyclopentadienide, which then reacts with cerium salts to form tris(cyclopentadienyl)cerium[][1].
Industrial Production Methods
While specific industrial production methods for cerium, tris(h5-2,4-cyclopentadien-1-yl)- are not widely documented, the synthesis generally follows the laboratory methods mentioned above, scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Substitution: Substitution reactions can occur, where one or more cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, peroxides
Reducing Agents: Hydrogen, hydrides
Solvents: Non-polar organic solvents are commonly used due to the compound’s solubility properties.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cerium oxides, while substitution reactions can produce a variety of cerium complexes.
Scientific Research Applications
Cerium, tris(h5-2,4-cyclopentadien-1-yl)- has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation and carbonylation[][1].
Material Science: The compound is utilized in the development of advanced materials, including those used in the steel industry to enhance performance and quality[][1].
Chemical Research: It serves as a model compound for studying the properties and reactivity of organometallic complexes[][1].
Mechanism of Action
The mechanism by which cerium, tris(h5-2,4-cyclopentadien-1-yl)- exerts its effects involves the interaction of the cerium ion with various molecular targets. The cyclopentadienyl ligands stabilize the cerium ion, allowing it to participate in a range of chemical reactions. The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
Similar Compounds
- Tris(ethylcyclopentadienyl)cerium
- Tris(i-propylcyclopentadienyl)cerium
- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium
Uniqueness
Cerium, tris(h5-2,4-cyclopentadien-1-yl)- is unique due to its specific ligand coordination and the resulting stability and reactivity. Compared to similar compounds, it offers distinct advantages in terms of catalytic efficiency and versatility in chemical reactions.
Properties
Molecular Formula |
C15H15Ce |
|---|---|
Molecular Weight |
335.39 g/mol |
InChI |
InChI=1S/3C5H5.Ce/c3*1-2-4-5-3-1;/h3*1-5H; |
InChI Key |
KVKFRWDTQLSAGU-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-4-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone bromide](/img/structure/B13816080.png)
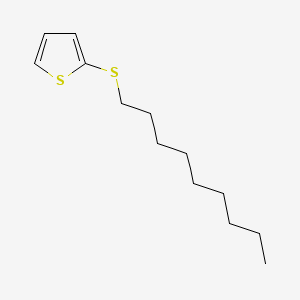

![1-Bicyclo[4.1.0]hept-7-yl-1-pentanone](/img/structure/B13816107.png)
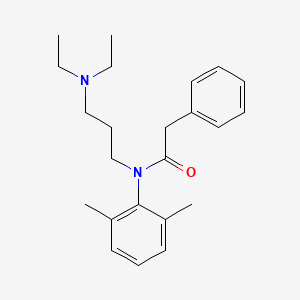
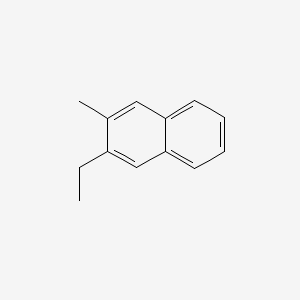
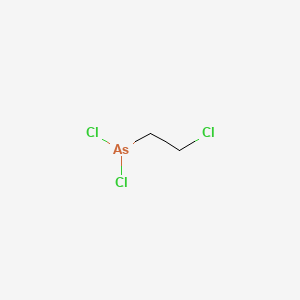
![4b,18-Dihydrobenzo[rst]phenanthro[10,1,2-cde]pentaphene](/img/structure/B13816118.png)
